![molecular formula C21H23N3O2 B4287016 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B4287016.png)
7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide
Overview
Description
7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide, also known as DAPH-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DAPH-3 belongs to the class of chromene derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide involves the inhibition of topoisomerase II activity, leading to the accumulation of DNA damage and apoptosis. 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide has also been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This inhibition leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide has been found to have both biochemical and physiological effects. Biochemically, 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II and NF-κB. Physiologically, 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide has been found to induce apoptosis in cancer cells and has anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide has also been found to have low toxicity, making it a suitable candidate for further research. One limitation of using 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research involving 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide. One direction is to study its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in greater detail, particularly its interaction with topoisomerase II and NF-κB. Additionally, further research is needed to optimize the synthesis of 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide and improve its solubility in water.
Scientific Research Applications
7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Furthermore, 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
properties
IUPAC Name |
7-(diethylamino)-2-imino-N-(3-methylphenyl)chromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-24(5-2)17-10-9-15-12-18(20(22)26-19(15)13-17)21(25)23-16-8-6-7-14(3)11-16/h6-13,22H,4-5H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAQNBMDRUHXAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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